3-Chloro-1,2,4-thiadiazol-5-amine
Overview
Description
3-Chloro-1,2,4-thiadiazol-5-amine: is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like cyclo-oxygenase (cox) which play a crucial role in the inflammatory response .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation .
Biochemical Pathways
Related compounds have been found to affect the metabolism of arachidonic acid to prostaglandins and leukotrienes, which are catalyzed by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Result of Action
Similar compounds have been found to have significant anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, which include 3-Chloro-1,2,4-thiadiazol-5-amine, have a wide range of biological activities . These compounds can interact with various enzymes, proteins, and other biomolecules, affecting their function and activity
Cellular Effects
Some studies suggest that thiadiazole derivatives can have significant effects on various types of cells and cellular processes . For example, they can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of thiadiazole derivatives can change over time in laboratory settings . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Some studies suggest that thiadiazole derivatives can have varying effects at different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that thiadiazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that thiadiazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Thiosemicarbazide with Chloroacetic Acid: One common method involves the reaction of thiosemicarbazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride.
Cyclization of Hydrazinecarbothioamide Derivatives: Another method involves the cyclization of hydrazinecarbothioamide derivatives with appropriate chlorinating agents.
Industrial Production Methods: Industrial production of 3-chloro-1,2,4-thiadiazol-5-amine generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-1,2,4-thiadiazol-5-amine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: This compound can also participate in oxidation and reduction reactions, leading to the formation of different thiadiazole derivatives.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Chemistry: 3-Chloro-1,2,4-thiadiazol-5-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity and versatility make it valuable in the development of new materials and catalysts .
Biology and Medicine: This compound has shown potential in medicinal chemistry due to its antimicrobial and anticancer properties. It is used in the design of new drugs targeting bacterial infections and cancer cells .
Agriculture: In agriculture, this compound is used in the synthesis of agrochemicals, including herbicides and fungicides. Its derivatives are effective in controlling various plant diseases and pests .
Industry: The compound is also used in the production of dyes, pigments, and polymers. Its unique chemical properties contribute to the development of materials with specific characteristics, such as improved thermal stability and resistance to degradation .
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar chemical reactivity.
Benzothiazole Derivatives: These compounds contain a benzene ring fused to a thiadiazole ring and are used in similar applications, such as antimicrobial and anticancer agents.
Uniqueness: 3-Chloro-1,2,4-thiadiazol-5-amine is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives. This structural feature also contributes to its effectiveness in various applications, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
3-chloro-1,2,4-thiadiazol-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3S/c3-1-5-2(4)7-6-1/h(H2,4,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSYXNGGEUCWKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NS1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27787-59-3 | |
Record name | 3-chloro-1,2,4-thiadiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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